molecular formula C11H15NO3 B13861998 Propan-2-yl 2-(4-aminophenoxy)acetate

Propan-2-yl 2-(4-aminophenoxy)acetate

Cat. No.: B13861998
M. Wt: 209.24 g/mol
InChI Key: WQGYFHWEWZZICG-UHFFFAOYSA-N
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Description

Propan-2-yl 2-(4-aminophenoxy)acetate is an organic compound that belongs to the class of phenoxyacetates. This compound is characterized by the presence of an aminophenoxy group attached to an acetate moiety, with an isopropyl group as a substituent. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-(4-aminophenoxy)acetate typically involves the esterification of 2-(4-aminophenoxy)acetic acid with isopropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield. The product is then subjected to various purification steps, including solvent extraction and chromatography, to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-(4-aminophenoxy)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propan-2-yl 2-(4-aminophenoxy)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Propan-2-yl 2-(4-aminophenoxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For instance, it may inhibit the activity of certain oxidoreductases, leading to altered redox states within cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 2-(4-aminophenoxy)acetate is unique due to the presence of both an aminophenoxy group and an isopropyl ester, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

propan-2-yl 2-(4-aminophenoxy)acetate

InChI

InChI=1S/C11H15NO3/c1-8(2)15-11(13)7-14-10-5-3-9(12)4-6-10/h3-6,8H,7,12H2,1-2H3

InChI Key

WQGYFHWEWZZICG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)COC1=CC=C(C=C1)N

Origin of Product

United States

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